

Spectral Data Analysis of 3-Oxocyclohexanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

Cat. No.: B186147

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Oxocyclohexanecarbonitrile** (also known as 3-cyanocyclohexanone), a versatile building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, data from analogous structures, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO	--INVALID-LINK--
Molecular Weight	123.15 g/mol	--INVALID-LINK--
CAS Number	17983-30-1	--INVALID-LINK--
Appearance	Colorless to light yellow liquid (predicted)	--INVALID-LINK--
Boiling Point	270.8±33.0 °C (predicted)	--INVALID-LINK--
Density	1.05±0.1 g/cm ³ (predicted)	--INVALID-LINK--

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-Oxocyclohexanecarbonitrile** based on its chemical structure and known spectral correlations for similar functional groups and molecular frameworks.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.2	Multiplet	1H	H-3 (methine proton α to the nitrile group)
~ 2.2 - 2.6	Multiplet	4H	H-2, H-4 (methylene protons α to the carbonyl and adjacent to the methine)
~ 1.8 - 2.2	Multiplet	4H	H-5, H-6 (methylene protons)

Note: The exact chemical shifts and coupling constants will be highly dependent on the conformational equilibrium of the cyclohexanone ring (chair conformations) and the axial/equatorial position of the nitrile group.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 208 - 212	C=O (ketone carbonyl carbon)
~ 118 - 122	C≡N (nitrile carbon)
~ 40 - 45	C-2, C-6 (carbons α to the carbonyl)
~ 30 - 35	C-3 (methine carbon bearing the nitrile)
~ 25 - 30	C-4, C-5 (remaining ring carbons)

Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial orientation on the cyclohexane ring.

IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~ 2950 - 2850	Medium-Strong	C-H stretching (aliphatic)
~ 2250 - 2230	Strong, Sharp	C≡N stretching (nitrile) ^[1]
~ 1725 - 1705	Strong, Sharp	C=O stretching (ketone)
~ 1465 - 1445	Medium	CH ₂ bending (scissoring)

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
123	Moderate	$[M]^+$ (Molecular ion)
95	Moderate-Strong	$[M - CO]^+$
81	Moderate	$[M - C_2H_2O]^+$
67	Moderate	$[M - C_3H_4O]^+$
54	Strong	$[C_4H_6]^+$ (from retro-Diels-Alder type fragmentation)
41	Moderate	$[C_3H_5]^+$ or $[CH_2CN]^+$

Note: The fragmentation pattern is predicted based on the typical behavior of cyclic ketones and nitriles. The molecular ion is expected to be observable. Common fragmentation pathways include the loss of carbon monoxide (CO) and cleavage of the cyclohexane ring.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectral data. The following are generalized procedures that can be adapted for the analysis of **3-Oxocyclohexanecarbonitrile**.

Synthesis of 3-Oxocyclohexanecarbonitrile

A common synthesis method involves the conjugate addition of a cyanide source to cyclohexenone. A published procedure is as follows:

- Reaction Setup: A flask is charged with 2-cyclohexen-1-one and heated.
- Catalyst Addition: A catalytic amount of a base, such as sodium methoxide, is added.
- Cyanide Addition: A solution of hydrogen cyanide in 2-cyclohexen-1-one is added dropwise to the reaction mixture at an elevated temperature.
- Reaction Monitoring and Workup: The reaction is stirred until completion, which can be monitored by techniques like GC or TLC. The reaction is then quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

For a detailed, step-by-step synthesis protocol, refer to relevant patents and publications.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3-Oxocyclohexanecarbonitrile** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample of **3-Oxocyclohexanecarbonitrile** directly onto the ATR crystal (e.g., diamond or germanium).
- Sample Preparation (Liquid Film): Alternatively, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: Place the ATR accessory or the salt plates in the sample compartment of an FTIR spectrometer. Acquire a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample

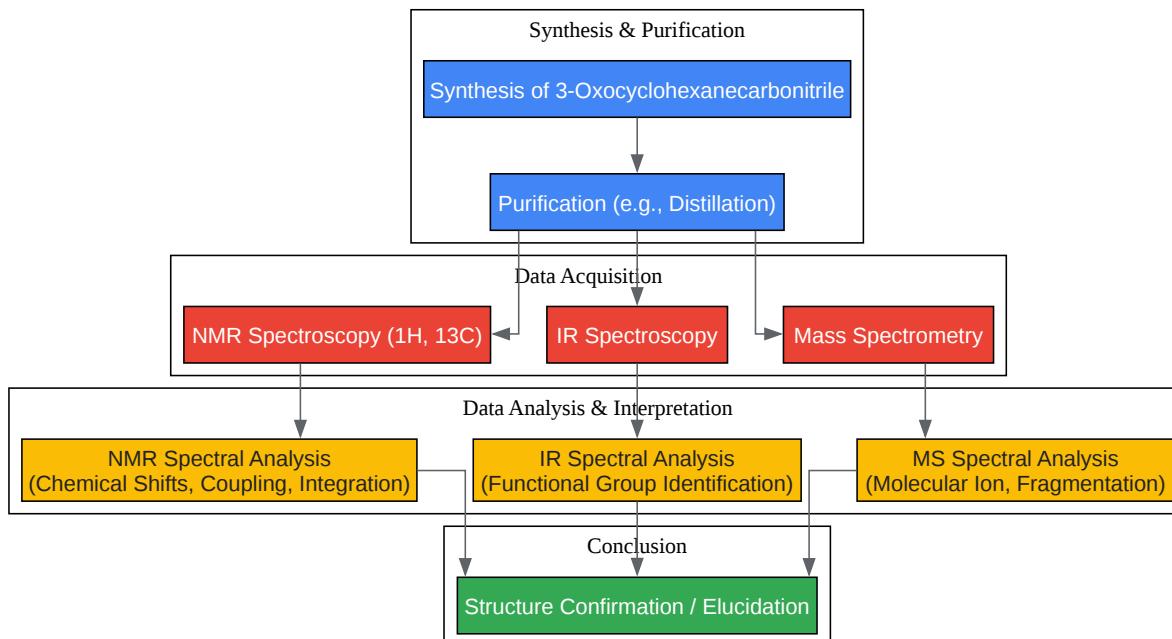
spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-Oxocyclohexanecarbonitrile** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization: For a volatile compound like this, Electron Ionization (EI) is a common technique, typically performed at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like **3-Oxocyclohexanecarbonitrile**.



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Caption: Workflow for the spectral characterization of **3-Oxocyclohexanecarbonitrile**.

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References

- 1. spectroscopyonline.com [spectroscopyonline.com]

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